3-Hexyl-6-undecyloxane-2,4-dione
Overview
Description
3-Hexyl-6-undecyloxane-2,4-dione, also known as HUOD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HUOD belongs to the family of diketones and has been shown to have various biochemical and physiological effects. In
Scientific Research Applications
Polymerization and Polymer Modification
Jing and Hillmyer (2008) reported on the synthesis of (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione from L-lactide, used as a dienophile for producing spiro[6-methyl-1,4-dioxane-2,5-dione-3,2'-bicyclo[2.2.1]hept[5]ene]. This compound was polymerized under various conditions, leading to high molecular weight polymers with improved toughness over PLA, indicating its potential in creating novel polymeric alloys (Jing & Hillmyer, 2008).
Synthesis and Organic Chemistry
Leisvuori et al. (2008) studied the reaction of l,6-Dioxaspiro[4,4]nonane-2,7-dione with alcohols, forming a linker useful in solid-phase synthesis of oligonucleotides. This showcases the compound's role in facilitating the synthesis of biologically significant molecules (Leisvuori et al., 2008).
Materials Chemistry
Chafiq et al. (2020) examined two new compounds, including a derivative of 1,4-dioxane, for their ability to inhibit mild steel corrosion in acidic solutions. Their findings suggest that these compounds, due to their specific molecular structures, can act as effective corrosion inhibitors (Chafiq et al., 2020).
Atmospheric Chemistry
Bethel, Arey, and Atkinson (2001) investigated the products of gas-phase reactions of OH radicals with 3-hexene-2,5-dione, a structurally related compound. Their research contributes to understanding the atmospheric behavior of unsaturated dicarbonyls, which are products of aromatic photochemical oxidation (Bethel, Arey, & Atkinson, 2001).
properties
IUPAC Name |
3-hexyl-6-undecyloxane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-20H,3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBPYMSSRRRYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CC(=O)C(C(=O)O1)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564722 | |
Record name | 3-Hexyl-6-undecyloxane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexyl-6-undecyloxane-2,4-dione | |
CAS RN |
104801-95-8 | |
Record name | 3-Hexyl-6-undecyloxane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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